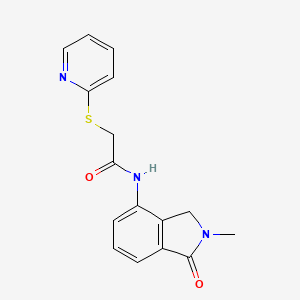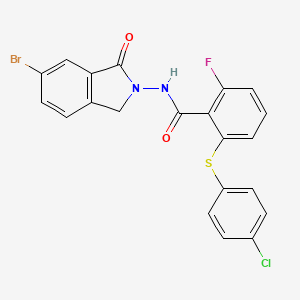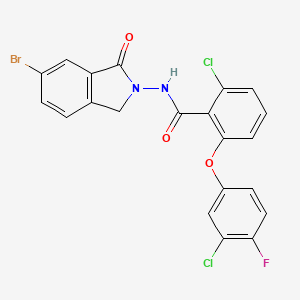
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide, also known as MI-2, is a small molecule inhibitor that has been shown to selectively target the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease activity. MALT1 is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. MI-2 has been shown to have potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide selectively inhibits the protease activity of MALT1, which is involved in the activation of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. MALT1 cleaves and activates several proteins involved in the NF-κB pathway, including the transcription factor RelB. By inhibiting MALT1, N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide blocks the activation of NF-κB and downstream signaling events, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis (programmed cell death), and inhibition of inflammatory cytokine production. N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, suggesting a potential role in combination therapy.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide in lab experiments include its selectivity for MALT1, its potential therapeutic applications in various diseases, and its ability to enhance the anti-tumor activity of other chemotherapeutic agents. However, there are also some limitations to using N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for research on N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide, including:
1. Optimization of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide pharmacokinetic properties to improve its efficacy and reduce toxicity.
2. Development of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide analogs with improved selectivity and potency.
3. Investigation of the potential therapeutic applications of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide in combination with other chemotherapeutic agents.
4. Investigation of the role of MALT1 in various diseases and the potential for MALT1 inhibitors such as N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide to be used as therapeutic agents.
5. Investigation of the potential use of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide in personalized medicine, where the selection of patients for treatment is based on the presence of specific biomarkers.
In conclusion, N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide is a small molecule inhibitor that selectively targets the MALT1 protease activity and has potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research on N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide and its analogs could lead to the development of new and effective therapies for various diseases.
Synthesis Methods
The synthesis of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide involves several steps, starting with the reaction of 2-mercaptopyridine with 2-bromoacetamide to form 2-(pyridin-2-ylsulfanyl)acetamide. This intermediate is then reacted with 2-methylisoindoline-1,3-dione in the presence of a base to form N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide. The synthesis of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been extensively studied for its potential therapeutic applications, particularly in cancer. It has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and solid tumors such as breast, prostate, and lung cancer. N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents. In addition, N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been shown to have potential therapeutic applications in autoimmune disorders such as multiple sclerosis and inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-19-9-12-11(16(19)21)5-4-6-13(12)18-14(20)10-22-15-7-2-3-8-17-15/h2-8H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFACWAOAPAQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=C2NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide](/img/structure/B7432788.png)
![2-(4-methylphenyl)-N-[1-[[[2-(4-methylpyrazol-1-yl)acetyl]amino]methyl]cyclopentyl]propanamide](/img/structure/B7432790.png)
![Methyl 4-(5-azaspiro[2.6]non-7-en-5-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7432792.png)
![3-(difluoromethylsulfonyl)-N-[2-(4-ethoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B7432797.png)
![4-fluoro-N-[1-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]cyclopropyl]bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide](/img/structure/B7432814.png)
![3-(difluoromethylsulfonyl)-N-[2-(3,5-dimethylphenoxy)-6-fluorophenyl]benzamide](/img/structure/B7432826.png)
![4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide](/img/structure/B7432829.png)
![2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydrofuro[2,3-b]pyridin-5-yl)-6-fluorobenzamide](/img/structure/B7432838.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]cyclopentene-1-carboxylate](/img/structure/B7432843.png)

![3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)

![2-chloro-6-(3-chloro-4-fluorophenoxy)-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432872.png)
![3-N-[1-[[(5-fluoropyrazin-2-yl)amino]methyl]cyclopropyl]benzene-1,3-dicarboxamide](/img/structure/B7432883.png)